3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt

Description

Chemical Identity and Nomenclature

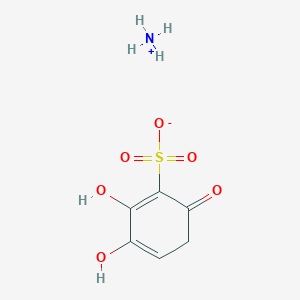

3,4-Dihydroxybenzenesulfonic acid monoammonium salt represents a structurally complex organic compound that combines the catechol moiety with sulfonic acid functionality in an ammonium salt form. The compound bears the Chemical Abstracts Service registry number 6099-56-5 and possesses the molecular formula C₆H₉NO₅S with a molecular weight of 207.2044 daltons. The International Union of Pure and Applied Chemistry nomenclature designates this compound as azanium;3,4-dihydroxybenzenesulfonate, reflecting its ionic structure comprising an ammonium cation paired with the deprotonated sulfonic acid anion.

The compound exhibits multiple synonyms reflecting its diverse chemical characteristics and historical naming conventions. Primary alternative designations include pyrocatechol-4-sulfonic acid ammonium salt, which emphasizes its relationship to the parent catechol structure, and azane,3,4-dihydroxybenzenesulfonic acid, highlighting the association between ammonia and the sulfonic acid component. Additional nomenclature variants encompass 3,4-dihydroxy-benzenesulfonic acid ammonium salt and 3,4-bis(oxidanyl)benzenesulfonic acid ammonium salt, each reflecting different aspects of the compound's chemical structure and functional group arrangement.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₅S |

| Molecular Weight | 207.2044 g/mol |

| Chemical Abstracts Service Number | 6099-56-5 |

| Boiling Point | 543.4°C at 760 mmHg |

| Flash Point | 282.4°C |

| Vapor Pressure | 1.22×10⁻¹² mmHg at 25°C |

The structural architecture of 3,4-dihydroxybenzenesulfonic acid monoammonium salt features a benzene ring substituted with hydroxyl groups at the 3 and 4 positions, creating the characteristic catechol configuration. The sulfonic acid group occupies the 1 position, establishing the complete substitution pattern that defines this compound's chemical behavior. The ammonium counterion provides charge neutralization and significantly influences the compound's solubility characteristics and crystalline structure.

Historical Discovery and Initial Characterization

The historical development of 3,4-dihydroxybenzenesulfonic acid monoammonium salt traces its origins to the broader investigation of catechol derivatives that began in the nineteenth century. The parent catechol structure was first isolated in 1839 by Edgar Hugo Emil Reinsch through destructive distillation of catechin, a natural plant extract derived from Mimosa catechu. Reinsch initially termed this thermal decomposition product "Brenz-Katechusäure" or burned catechu acid, recognizing its formation through pyrolytic processes applied to naturally occurring flavanols.

The systematic study of catechol derivatives expanded throughout the mid-nineteenth century as researchers recognized the significance of hydroxylated aromatic compounds. By 1841, both Wackenroder and Zwenger independently rediscovered catechol, with Philosophical Magazine subsequently coining the term "pyrocatechin" to describe this important chemical entity. The understanding of catechol's structural relationship to benzene emerged gradually, with Erdmann recognizing in 1852 that catechol represented benzene with two oxygen atoms incorporated into its structure.

The specific characterization of sulfonic acid derivatives of catechol developed as part of broader investigations into aromatic sulfonation chemistry. Early researchers noted that the sulfonic acid derivative of catechol appeared in biological systems, with its presence detected in the urine of horses and humans. This observation established the compound's significance as both a synthetic chemical entity and a naturally occurring metabolite, bridging the gap between laboratory synthesis and biological chemistry.

Research into the ammonium salt form of 3,4-dihydroxybenzenesulfonic acid emerged from practical considerations related to compound isolation, purification, and storage. The formation of ammonium salts provided researchers with stable, crystalline forms of otherwise hygroscopic or thermally labile sulfonic acids. This approach proved particularly valuable for aromatic sulfonic acids, where the ionic forms demonstrated enhanced stability and improved handling characteristics compared to their free acid counterparts.

Role in Sulfonated Aromatic Compound Research

3,4-Dihydroxybenzenesulfonic acid monoammonium salt occupies a central position in contemporary research focused on sulfonated aromatic compound chemistry and environmental fate. The compound serves as a key intermediate in the biodegradation pathways of various substituted benzenesulfonates, representing a convergence point where multiple degradation routes intersect. Research has demonstrated that 4-sulfocatechol, the free acid form of this compound, functions as a central intermediate in the degradation of substituted sulfonated benzenes, which are released into the environment in quantities exceeding one million tonnes annually.

The compound's significance in aromatic sulfonate research stems from its role in the modified β-ketoadipate pathway, where it serves as a ring fission substrate following oxidative transformations of various sulfonated aromatic precursors. Studies utilizing nuclear magnetic resonance analysis have confirmed the 4-sulfocatechol pathway from the parent compound to maleylacetate, establishing the complete degradation sequence and identifying key enzymatic steps involved in this biotransformation process.

Contemporary research has expanded understanding of 3,4-dihydroxybenzenesulfonic acid derivatives through investigations of bacterial communities capable of metabolizing linear alkylbenzenesulfonates and other commercial surfactants. These studies have revealed that 4-sulfocatechol represents a critical branch point in aromatic sulfonate metabolism, where the compound undergoes ortho-ring cleavage following 4-sulfophenol 2-monooxygenation to yield central metabolites that integrate into primary cellular metabolism.

| Research Application | Significance |

|---|---|

| Biodegradation Studies | Central intermediate in sulfonated aromatic degradation |

| Environmental Fate | Key compound in surfactant breakdown pathways |

| Metabolic Pathway Analysis | Ring fission substrate in modified β-ketoadipate pathway |

| Analytical Chemistry | Reference standard for sulfonate detection methods |

The analytical chemistry applications of 3,4-dihydroxybenzenesulfonic acid monoammonium salt have expanded considerably as researchers require authentic standards for environmental monitoring and metabolic studies. The compound's well-characterized physical and chemical properties make it valuable for high-performance liquid chromatography analysis, where it serves as both a target analyte and an internal standard for related sulfonic acid determinations. Retention time data and spectroscopic characteristics have been established under various chromatographic conditions, facilitating its use in complex environmental and biological sample analysis.

Recent investigations have also explored the compound's utility in understanding the mechanistic aspects of aromatic sulfonation reactions and their reversibility under biological conditions. The presence of both hydroxyl and sulfonic acid functional groups within the same molecular framework provides researchers with insights into the electronic effects that govern aromatic electrophilic substitution and nucleophilic displacement reactions. This dual functionality has proven particularly valuable in studies aimed at understanding how bacteria accomplish the challenging task of cleaving carbon-sulfur bonds in aromatic sulfonic acids under mild physiological conditions.

Properties

CAS No. |

6099-56-5 |

|---|---|

Molecular Formula |

C6H9NO5S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

azane;3,4-dihydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O5S.H3N/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3 |

InChI Key |

NXIXYAIYSSMLJK-UHFFFAOYSA-N |

SMILES |

C1C=C(C(=C(C1=O)S(=O)(=O)[O-])O)O.[NH4+] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O.N |

Origin of Product |

United States |

Biological Activity

3,4-Dihydroxybenzenesulfonic acid monoammonium salt, commonly referred to as Dobesilic acid, is a sulfonic acid derivative with significant biological activity. This compound has been studied for its various pharmacological properties, including its potential therapeutic applications in treating certain diseases.

- Molecular Formula : C₆H₆O₅S

- Molecular Weight : 190.17 g/mol

- IUPAC Name : 2,5-dihydroxybenzenesulfonic acid

The biological activity of 3,4-dihydroxybenzenesulfonic acid is primarily attributed to its ability to modulate various biochemical pathways. It acts as an antioxidant and anti-inflammatory agent, which can help mitigate oxidative stress and inflammation in cells. The compound's structure allows it to interact with cellular receptors and enzymes, influencing metabolic processes.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells. This action is crucial in preventing cellular aging and the progression of various diseases.

-

Anti-inflammatory Effects :

- Research indicates that Dobesilic acid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues.

-

Antimicrobial Properties :

- Preliminary studies have shown that 3,4-dihydroxybenzenesulfonic acid has antimicrobial effects against a range of pathogens. Its effectiveness varies among different bacterial strains, indicating a potential role in treating infections.

-

Anticancer Potential :

- Recent investigations have highlighted the compound's antiproliferative effects on cancer cell lines. It has shown promise in inhibiting the growth of specific cancer cells, suggesting its potential as an adjunct therapy in oncology.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Dobesilic acid against various bacterial strains. The results indicated that it exhibited substantial antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL, demonstrating its potential use as an antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that Dobesilic acid significantly reduced cell viability in LN-229 cells with an IC50 value of 0.77 µM. This suggests a strong potential for development into cancer therapeutics .

Scientific Research Applications

Chemical Properties and Structure

3,4-Dihydroxybenzenesulfonic acid monoammonium salt consists of a benzene ring with hydroxy groups at positions 3 and 4, and a sulfonic acid group at position 1. Its molecular formula is , and it is known for its solubility in water due to the presence of the sulfonic acid group .

Analytical Chemistry

One of the primary applications of 3,4-dihydroxybenzenesulfonic acid monoammonium salt is in analytical methods for the detection and quantification of various compounds. A notable method involves a five-wavelength fusion technique that allows for the simultaneous separation of multiple active chemical ingredients. This method enhances the accuracy and reliability of chemical analysis in complex mixtures.

Table 1: Analytical Methods Utilizing 3,4-Dihydroxybenzenesulfonic Acid Monoammonium Salt

| Method Type | Application Area | Key Benefits |

|---|---|---|

| Five-Wavelength Fusion | Simultaneous separation | High accuracy and reliability |

| Chromatography | Compound identification | Enhanced resolution in complex samples |

| Spectrophotometry | Concentration measurement | Quick analysis with minimal sample prep |

Medicinal Chemistry

Research has shown that this compound plays a role in the formulation of various pharmaceutical products. For instance, it has been studied for its potential benefits in treating diabetic retinopathy when combined with other therapeutic agents like calcium dobesilate. A meta-analysis demonstrated that combinations including this compound significantly improved retinal health indicators such as microaneurysm volume and visual acuity .

Table 2: Clinical Studies Involving 3,4-Dihydroxybenzenesulfonic Acid Monoammonium Salt

| Study Reference | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| An et al. (2020) | 70 | 3 months | Significant reduction in microaneurysm volume |

| Bai et al. (2017) | 76 | 4 months | Improved visual acuity compared to control |

| Zhang et al. (2020) | 200 | 12 months | Decreased hemorrhage area |

Case Study 1: Diabetic Retinopathy Treatment

A systematic review involving multiple randomized controlled trials assessed the efficacy of combining Chinese patent medicines with calcium dobesilate in patients with non-proliferative diabetic retinopathy (NPDR). The results indicated that the addition of compounds containing 3,4-dihydroxybenzenesulfonic acid led to statistically significant improvements in retinal health metrics compared to controls receiving only calcium dobesilate .

Case Study 2: Environmental Monitoring

The compound has also been utilized in environmental chemistry to monitor pollutants. Its ability to form complexes with heavy metals makes it useful for detecting and quantifying contaminants in water samples. This application is crucial for maintaining environmental safety standards.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Data Table: Key Compounds and Their Attributes

Structural and Functional Comparisons

Positional Isomerism: Catechol vs. Hydroquinone Derivatives

- 3,4-Dihydroxybenzenesulfonic Acid Salts : The ortho-dihydroxy (catechol) structure enhances metal-chelation capabilities, making it valuable in antioxidant research and industrial catalysis .

- 2,5-Dihydroxybenzenesulfonic Acid Salts: The para-dihydroxy (hydroquinone) configuration is less reactive toward metals but is critical in pharmaceuticals like Calcium dobesilate, which treats diabetic retinopathy .

Counterion Effects: Ammonium vs. Sodium Salts

- Ammonium Salts : Generally exhibit higher solubility in polar solvents compared to sodium salts. For example, the ammonium salt of 3,4-dihydroxybenzenesulfonic acid is preferred in aqueous reaction media .

- Sodium Salts : Often used in formulations requiring high ionic strength, such as dye production (e.g., 2,5-dihydroxybenzenesulfonic acid sodium salt in textile industries) .

Substituent Variations

- 3,4-Dimethylbenzenesulfonic Acid Ammonium Salt : Lacks hydroxyl groups, making it hydrophobic. This property suits applications in surfactants and lubricants .

- Imazaquin Ammonium : A complex heterocyclic ammonium salt with herbicidal activity, demonstrating the role of ammonium in enhancing bioavailability of agrochemicals .

Preparation Methods

Sulfonation of Hydroquinone Derivatives

The primary step in the synthesis of 3,4-dihydroxybenzenesulfonic acid involves the sulfonation of hydroquinone or related phenolic compounds. This process introduces the sulfonic acid (-SO3H) group onto the benzene ring, typically at the 3 or 4 positions relative to hydroxyl groups.

Reaction: Hydroquinone is treated with sulfonating agents (such as sulfur trioxide or oleum) either in the presence or absence of a solvent to yield 3,4-dihydroxybenzenesulfonic acid or its derivatives.

Solvent Use: The sulfonation can be carried out neat or in solvents such as water or organic solvents depending on the scale and desired purity.

-

$$

\text{Hydroquinone} + \text{SO}_3 \rightarrow \text{3,4-Dihydroxybenzenesulfonic acid}

$$

This step is critical as it determines the regioselectivity and yield of the sulfonated product.

Formation of Monoammonium Salt

After obtaining 3,4-dihydroxybenzenesulfonic acid, the free acid is neutralized with ammonia or ammonium salts to form the monoammonium salt.

Neutralization Reaction: The acidic sulfonic group reacts with ammonium ions to form the ammonium salt.

-

- Dissolve the crude sulfonic acid in water.

- Add an aqueous solution of ammonia or ammonium hydroxide slowly with stirring.

- Control pH to ensure formation of the monoammonium salt rather than di- or tri-substituted salts.

- The salt precipitates or remains in solution depending on conditions.

Solvent System: Water is the primary solvent; sometimes mixed with water-miscible organic solvents like isopropyl alcohol to aid precipitation and purification.

Purification and Isolation

The isolation of pure 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves crystallization and washing steps to remove impurities and unreacted starting materials.

Precipitation: Addition of water-miscible organic solvents (e.g., isopropyl alcohol, acetone) to aqueous solutions can precipitate the salt.

Washing: The precipitated solid is filtered and washed with solvents such as ethyl acetate or acetonitrile to remove organic impurities.

Drying: The final product is dried under reduced pressure or vacuum to obtain a stable, pure crystalline salt.

Solvent and Reagent Selection

The choice of solvents and reagents significantly affects the efficiency and scalability of the process.

| Step | Solvent/Reagent Examples | Purpose |

|---|---|---|

| Sulfonation | Sulfur trioxide, oleum; water or organic solvents | Introduce sulfonic acid group |

| Salt Formation | Ammonia, ammonium hydroxide; water | Neutralize acid to ammonium salt |

| Precipitation & Washing | Isopropyl alcohol, acetone, ethyl acetate, acetonitrile | Purification and isolation |

Industrial Process Considerations

Scalability: Processes avoiding toxic solvents like pyridine (used in some related sulfonate salt preparations) are preferred for industrial scale due to cost and environmental concerns.

Crystallinity: Controlled precipitation and solvent choice enable obtaining crystalline products with defined powder X-ray diffraction (PXRD) patterns, important for quality control.

Reaction Conditions: Temperature, solvent ratios, and pH are optimized to maximize yield and purity.

Summary Table of Preparation Method Steps

| Step No. | Process Step | Key Conditions/Notes |

|---|---|---|

| 1 | Sulfonation of hydroquinone | Use of SO3 or oleum; solvent optional; temperature controlled |

| 2 | Formation of ammonium salt | Neutralization with ammonia in aqueous solution; pH control |

| 3 | Precipitation of salt | Addition of water-miscible solvents (IPA, acetone) |

| 4 | Filtration and washing | Use of ethyl acetate, acetonitrile for impurity removal |

| 5 | Drying | Vacuum or reduced pressure drying |

Research Findings and Data

The melting point and boiling point data for 3,4-dihydroxybenzenesulfonic acid monoammonium salt are reported as approximately 543.4ºC (boiling) and flash point 282.4ºC, indicating thermal stability suitable for industrial handling.

PXRD analysis of related dihydroxybenzenesulfonic acid salts confirms the crystalline nature of the products, with characteristic diffraction peaks useful for identity confirmation.

Use of organic acid salts (e.g., potassium 2-ethylhexanoate) in related processes improves precipitation efficiency and product isolation, suggesting potential for adaptation in ammonium salt preparation.

Q & A

Q. Q1. What are the key considerations for synthesizing 3,4-Dihydroxybenzenesulfonic acid monoammonium salt with high purity?

Methodological Answer:

- Reaction Optimization : Use stoichiometric excess of ammonium hydroxide (NH₄OH) to ensure complete neutralization of the sulfonic acid group. Monitor pH to maintain a range of 6–7 to avoid decomposition of the catechol moiety .

- Purification : Recrystallize the product from aqueous ethanol (70% v/v) to remove unreacted starting materials. Confirm purity via HPLC with UV detection at 280 nm (λmax for dihydroxybenzenesulfonic acid derivatives) .

- Yield Improvement : Conduct the reaction under nitrogen to prevent oxidation of the catechol group, which can form quinone byproducts .

Q. Q2. Which analytical techniques are most effective for characterizing the structure of 3,4-Dihydroxybenzenesulfonic acid monoammonium salt?

Methodological Answer:

- X-Ray Crystallography : Resolve hydrogen-bonding networks between the ammonium cation and sulfonate anion, as demonstrated in structurally similar salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) .

- NMR Spectroscopy : Use ¹H NMR (D₂O, 400 MHz) to identify aromatic protons (δ 6.8–7.2 ppm) and confirm the absence of free catechol (δ 5.5–6.5 ppm for hydroxyl protons) .

- FT-IR : Validate sulfonate group presence via asymmetric S=O stretching at 1180–1250 cm⁻¹ and NH₄⁺ bending at 1400–1450 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can researchers design experiments to study the stability of 3,4-Dihydroxybenzenesulfonic acid monoammonium salt under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) at 0, 24, and 48 hours. Use LC-MS to identify breakdown products (e.g., quinones or sulfonic acid derivatives) .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate degradation half-lives. Correlate stability with pH to identify optimal storage conditions (e.g., pH 5–7 for minimal decomposition) .

Q. Q4. How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer:

- Controlled Solubility Studies : Use standardized solvents (e.g., USP-grade water, ethanol) and equilibrate solutions at 25°C for 24 hours. Filter undissolved material and quantify dissolved compound gravimetrically .

- Temperature Dependence : Compare solubility in hot vs. cold solvents (e.g., water solubility increases from 50 mg/mL at 20°C to 120 mg/mL at 60°C) .

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to evaluate salting-out phenomena, which may explain discrepancies in aqueous solubility .

Q. Q5. What computational methods can predict interactions between 3,4-Dihydroxybenzenesulfonic acid monoammonium salt and biomolecules?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like catechol-O-methyltransferase (COMT). Prioritize docking poses where the sulfonate group interacts with arginine residues .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Analyze hydrogen bonds between NH₄⁺ and carboxylate groups in binding pockets .

- QSAR Modeling : Train models on sulfonated catechol derivatives to predict bioavailability or toxicity endpoints (e.g., LD50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.